molecular formula C18H19NO4S B010859 1-(Benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid CAS No. 101730-55-6

1-(Benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid

Cat. No. B010859
CAS RN: 101730-55-6
M. Wt: 345.4 g/mol
InChI Key: BPUOHSNLBQSJJC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves intricate steps. Researchers have employed various strategies to access it, including the utilization of sodium sulfinates (RSO~2~Na) as versatile building blocks. These sulfinates serve as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions. Notably, they participate in S–S, N–S, and C–S bond-forming reactions, leading to the formation of valuable organosulfur compounds .

Scientific Research Applications

Human Neutrophil Elastase (hNE) Inhibition

This compound has been investigated for its potential as a competitive inhibitor of hNE, which is significant in the treatment of Acute Respiratory Distress Syndrome (ARDS). ARDS is a critical condition often seen in severe COVID-19 patients, characterized by severe hypoxia and respiratory failure. The inhibition of hNE, a serine proteinase involved in the inflammatory response, is a promising strategy to alleviate symptoms of ARDS .

Synthesis of Benzenesulfonic Acid Derivatives

The benzenesulfonyl group in the compound serves as a key moiety for the synthesis of various benzenesulfonic acid derivatives. These derivatives are valuable for their medicinal properties, particularly as enzyme inhibitors. The compound’s structure allows for the development of new molecules with potential therapeutic applications .

Development of Anti-Inflammatory Agents

Derivatives of benzenesulfonic acid, such as 1-(Benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid, have been explored for their anti-inflammatory properties. The design and synthesis of these compounds involve understanding their interaction with biological targets, which could lead to the development of novel anti-inflammatory medications .

Chemical Assay of Thiamine

Benzenesulfonyl chloride, a related compound, is used to assay thiamine in various food products. By extension, 1-(Benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid could potentially be used in analytical chemistry for the quantification of vitamins or other compounds in complex mixtures .

Synthesis of Sulfonamides

Sulfonamides are a class of compounds widely used as antibiotics. The benzenesulfonyl moiety is crucial for the synthesis of these compounds. Research into the synthesis of sulfonamides using benzenesulfonyl derivatives can lead to the discovery of new antibacterial agents .

properties

IUPAC Name

1-(benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c20-17(21)18(15-7-3-1-4-8-15)11-13-19(14-12-18)24(22,23)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUOHSNLBQSJJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=CC=C2)C(=O)O)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368928
Record name 1-(Benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

101730-55-6
Record name 1-(Benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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